molecular formula C34H36Cl2N8O5 B12062990 Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity

Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity

Cat. No.: B12062990
M. Wt: 707.6 g/mol
InChI Key: ITKQFPSEGMIUIF-XUOSIXAYSA-N
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Description

Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity is a chemical compound related to the antifungal drug itraconazole. This impurity is often studied to understand the stability, degradation, and purity of itraconazole formulations. It is characterized by its molecular formula C34H36Cl2N8O5 and a molecular weight of 707.61 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity typically involves multiple steps, starting from itraconazole itself. The process includes:

    Desethylation: Removal of ethyl groups from itraconazole.

    Seco-piperazine formation: Cyclization to form the seco-piperazine ring.

    N-formylation: Introduction of a formyl group to the nitrogen atom.

Each step requires specific reagents and conditions, such as strong acids or bases for desethylation, and formylating agents like formic acid or formyl chloride for N-formylation.

Industrial Production Methods

Industrial production of this impurity is generally carried out in controlled environments to ensure high purity and yield. The process involves:

    Batch Processing: Sequential addition of reagents and careful monitoring of reaction conditions.

    Purification: Techniques like crystallization, chromatography, and recrystallization are used to isolate the impurity.

    Quality Control: Analytical methods such as HPLC and NMR spectroscopy are employed to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: Halogen atoms in the structure can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of itraconazole.

    Biology: Helps in understanding the metabolic pathways of itraconazole in biological systems.

    Medicine: Assists in the development of more stable and effective itraconazole formulations.

    Industry: Employed in quality control processes to ensure the purity of itraconazole products.

Mechanism of Action

The mechanism of action of Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity is closely related to that of itraconazole. It primarily targets fungal cell membranes by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis. This disruption leads to increased membrane permeability and ultimately fungal cell death.

Comparison with Similar Compounds

Similar Compounds

    Itraconazole: The parent compound, widely used as an antifungal agent.

    Hydroxyitraconazole: A metabolite of itraconazole with similar antifungal properties.

    Desethylitraconazole: Another impurity formed during the degradation of itraconazole.

Uniqueness

Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity is unique due to its specific structural modifications, which provide insights into the stability and degradation pathways of itraconazole. Its study helps in improving the formulation and efficacy of itraconazole-based treatments.

Properties

Molecular Formula

C34H36Cl2N8O5

Molecular Weight

707.6 g/mol

IUPAC Name

N-[2-[4-(1-butan-2-yl-5-oxo-1,2,4-triazol-4-yl)anilino]ethyl]-N-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]formamide

InChI

InChI=1S/C34H36Cl2N8O5/c1-3-24(2)44-33(46)43(22-40-44)28-7-5-26(6-8-28)38-14-15-41(23-45)27-9-11-29(12-10-27)47-17-30-18-48-34(49-30,19-42-21-37-20-39-42)31-13-4-25(35)16-32(31)36/h4-13,16,20-24,30,38H,3,14-15,17-19H2,1-2H3/t24?,30-,34-/m0/s1

InChI Key

ITKQFPSEGMIUIF-XUOSIXAYSA-N

Isomeric SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)NCCN(C=O)C3=CC=C(C=C3)OC[C@H]4CO[C@](O4)(CN5C=NC=N5)C6=C(C=C(C=C6)Cl)Cl

Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)NCCN(C=O)C3=CC=C(C=C3)OCC4COC(O4)(CN5C=NC=N5)C6=C(C=C(C=C6)Cl)Cl

Origin of Product

United States

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